Cas no 20643-28-1 (tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate)

tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate structure
20643-28-1 structure
Product Name:tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate
CAS No:20643-28-1
MF:C18H30N2O10S2
MW:498.568203449249
CID:256014
Update Time:2023-11-19

tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate Chemical and Physical Properties

Names and Identifiers

    • Methanaminium, N,N,N-trimethyl-, salt with 1-thio-beta-D-glucopyranose 1-(4-hydroxy-N-(sulfooxy)benzeneethanimidate) (1:1)
    • Ammonium, tetramethyl-, salt with 1-thio-beta-D-glucopyranosyl 1-(2-(p-hydroxyphenyl)acetohydroximate) NO-(hydrogen sulfate) (1:1)
    • Glucopyranose, 1-thio-, 1-(2-(p-hydroxyphenyl) acetohydroximate) NO-(hydrogen sulfate), ion(1-), tetramethylammonium, beta-D-
    • Methanaminium, N,N,N-trimethyl-, salt with 1-thio-beta-D-glucopyranose 1-(4-hydroxy-N-(sulfooxy)benzeneet
    • Tetramethylammonium glucosinalbate
    • Tetramethylammonium salt with sinalbin
    • beta-D-Glucopyranose, 1-thio-, 1-(4-hydroxy-N-(sulfooxy)benzeneethanimidate), ion(1-), N,N,N-trimethylmethanaminium
    • Tetramethylammonium (4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl) sulphate
    • Glucopyranose, 1-thio-, 1-(2-(p-hydroxyphenyl) acetohydroximate) NO-(hyd
    • CID 130476791
    • tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate
    • Tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulfate
    • Inchi: 1S/C14H19NO10S2.C4H12N/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7;1-5(2,3)4/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23);1-4H3/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1
    • InChI Key: WPOFFBDLPBXTRV-XLUSCXMISA-M
    • SMILES: S(/C(/CC1C=CC(=CC=1)O)=N/OS(=O)(=O)[O-])[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O.[N+](C)(C)(C)C

Computed Properties

  • Exact Mass: 88.001337
  • Monoisotopic Mass: 88.001337
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 607
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 223
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